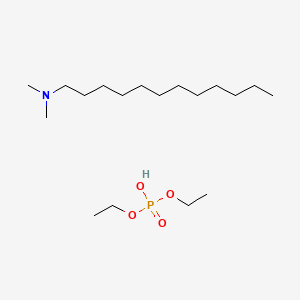
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) is a complex organic compound that features a pyridyl group, a trimethylammonium group, and a dimethylcarbamate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) typically involves multiple steps. One common method involves the reaction of 3-hydroxy-2-pyridinecarboxaldehyde with trimethylamine to form the corresponding ammonium salt. This intermediate is then reacted with dimethylcarbamoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridyl group to a piperidine ring.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of the pyridyl group.
Reduction: Piperidine derivatives.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridostigmine bromide: Another cholinesterase inhibitor with a similar structure but different pharmacokinetic properties.
Neostigmine bromide: Similar in function but with a different molecular structure and duration of action.
Uniqueness
Ammonium, ((3-hydroxy-2-pyridyl)methyl)trimethyl-, bromide, dimethylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in various research applications.
Propiedades
Número CAS |
66967-92-8 |
|---|---|
Fórmula molecular |
C12H20BrN3O2 |
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20N3O2.BrH/c1-14(2)12(16)17-11-7-6-8-13-10(11)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
RNWKAIUGROOQFF-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C(=O)OC1=C(N=CC=C1)C[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)



![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)



![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)



